molecular formula C16H14Cl2N4O2S B12014600 N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573696-14-7

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12014600
CAS No.: 573696-14-7
M. Wt: 397.3 g/mol
InChI Key: WVCQBPYTXPAHKH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on a phenyl ring with chlorine atoms, typically using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an antifungal, antibacterial, or anticancer agent. Its triazole moiety is particularly noteworthy, as triazoles are known for their biological activity.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The triazole ring can bind to metal ions, potentially disrupting metalloproteins or enzymes. The dichlorophenyl group may enhance binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to the presence of the furan ring, which can impart unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities.

Properties

CAS No.

573696-14-7

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H14Cl2N4O2S/c1-2-22-15(13-4-3-5-24-13)20-21-16(22)25-9-14(23)19-12-7-10(17)6-11(18)8-12/h3-8H,2,9H2,1H3,(H,19,23)

InChI Key

WVCQBPYTXPAHKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

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